molecular formula C12H11N5O4 B6533105 methyl 5-({3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate CAS No. 1060181-99-8

methyl 5-({3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate

Cat. No. B6533105
CAS RN: 1060181-99-8
M. Wt: 289.25 g/mol
InChI Key: HDULNKHFEHMOOO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Attached to this furan ring is a carboxylate group, which is a common functional group in organic chemistry. The molecule also contains a triazolopyrimidine ring, which is a fused ring system containing nitrogen atoms .

Scientific Research Applications

Enzyme Inhibition

The compound interacts with specific enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These interactions may have therapeutic implications, such as enzyme inhibition-based drug design.

In silico pharmacokinetic and molecular modeling studies have also provided insights into its behavior within biological systems. Researchers continue to investigate its potential for treating multifunctional diseases. Keep in mind that further research and clinical trials are essential to fully unlock its therapeutic applications . If you have any specific questions or need additional details, feel free to ask! 😊

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Compounds with similar structures have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Based on the pharmacological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to cancer, inflammation, microbial infections, and enzymatic processes .

Pharmacokinetics

Compounds with similar structures have been studied using in silico pharmacokinetic and molecular modeling studies . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also produce various molecular and cellular effects .

Action Environment

The biological activity of similar compounds suggests that factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .

properties

IUPAC Name

methyl 5-[(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c1-16-10-9(14-15-16)11(18)17(6-13-10)5-7-3-4-8(21-7)12(19)20-2/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDULNKHFEHMOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-((3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate

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